methyl 1-[(4-bromophenyl)sulfonyl]-3-iodo-1H-indole-2-carboxylate
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Overview
Description
Methyl 1-[(4-bromophenyl)sulfonyl]-3-iodo-1H-indole-2-carboxylate is a complex organic compound characterized by its indole core structure, which is substituted with bromophenylsulfonyl and iodo groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-[(4-bromophenyl)sulfonyl]-3-iodo-1H-indole-2-carboxylate typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The indole nitrogen can be oxidized to form indole-2-carboxylate derivatives.
Reduction: The bromophenylsulfonyl group can be reduced to a corresponding bromophenylsulfanyl group.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Indole-2-carboxylate derivatives.
Reduction: Bromophenylsulfanyl derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its indole core and functional groups make it a versatile intermediate in organic synthesis.
Biology: Indole derivatives, including this compound, have shown various biological activities such as antiviral, anti-inflammatory, and anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its ability to interact with biological targets makes it a candidate for the synthesis of new pharmaceuticals.
Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of novel materials with specific properties.
Mechanism of Action
The mechanism by which methyl 1-[(4-bromophenyl)sulfonyl]-3-iodo-1H-indole-2-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The indole core can bind to various biological targets, leading to downstream effects in cellular pathways. The specific molecular targets and pathways involved depend on the biological context and the specific derivatives formed from this compound.
Comparison with Similar Compounds
Methyl 1-[(4-chlorophenyl)sulfonyl]-3-iodo-1H-indole-2-carboxylate
Methyl 1-[(4-fluorophenyl)sulfonyl]-3-iodo-1H-indole-2-carboxylate
Methyl 1-[(4-methoxyphenyl)sulfonyl]-3-iodo-1H-indole-2-carboxylate
Uniqueness: Methyl 1-[(4-bromophenyl)sulfonyl]-3-iodo-1H-indole-2-carboxylate stands out due to the presence of the bromophenylsulfonyl group, which imparts unique chemical and biological properties compared to its chloro, fluoro, and methoxy analogs. The bromine atom provides a higher degree of reactivity and potential for further functionalization.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
methyl 1-(4-bromophenyl)sulfonyl-3-iodoindole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrINO4S/c1-23-16(20)15-14(18)12-4-2-3-5-13(12)19(15)24(21,22)11-8-6-10(17)7-9-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWPMQIQZCFFGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)Br)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrINO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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